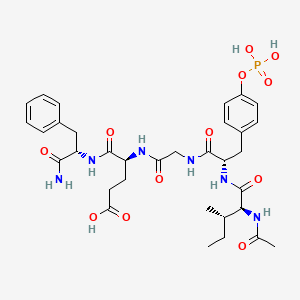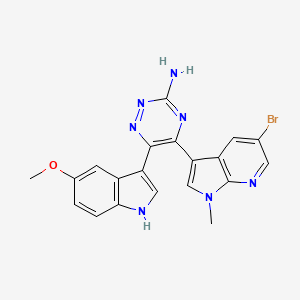
Pdk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdk-IN-1 is a small molecule inhibitor that targets pyruvate dehydrogenase kinase (PDK). Pyruvate dehydrogenase kinase plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex, which is essential for the conversion of pyruvate to acetyl coenzyme A, a key step in cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pdk-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful optimization of reaction conditions to ensure consistency and reproducibility. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Pdk-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Pdk-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Pdk-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl coenzyme A and enhancing cellular respiration and energy production . The molecular targets of this compound include the active site of pyruvate dehydrogenase kinase, where it binds and blocks the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pdk-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as dichloroacetate and AZD7545 .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for pyruvate dehydrogenase kinase. Unlike some other inhibitors, this compound has been shown to have a higher potency and efficacy in modulating the activity of pyruvate dehydrogenase kinase, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H16BrN7O |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
5-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-6-(5-methoxy-1H-indol-3-yl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C20H16BrN7O/c1-28-9-15(13-5-10(21)7-24-19(13)28)17-18(26-27-20(22)25-17)14-8-23-16-4-3-11(29-2)6-12(14)16/h3-9,23H,1-2H3,(H2,22,25,27) |
InChI-Schlüssel |
GLYKHSDGYVKDPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C3=C(N=NC(=N3)N)C4=CNC5=C4C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)



![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

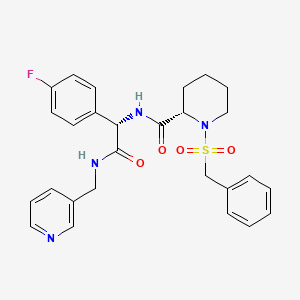
![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)

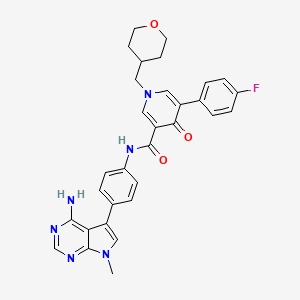

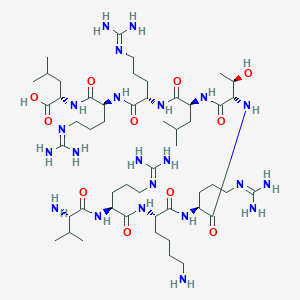
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
